

4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile structure and synthesis

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Compound of Interest

Compound Name: 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

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An In-depth Technical Guide to **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile**: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemistry and utility of **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile**. As a key heterocyclic building block, this compound is a versatile precursor for the synthesis of a wide array of pharmacologically active molecules. We will delve into its structural features, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its applications as a scaffold in modern drug discovery.

Core Structure and Physicochemical Properties

4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile is a substituted pyrimidine, a class of heterocyclic compounds integral to the structure of nucleic acids (DNA and RNA) and numerous clinically significant drugs.^[1] Its structure is characterized by a pyrimidine ring functionalized with a methyl group at position 4, a cyano group at position 5, and a methylthio (-SCH₃) group at position 2.

The strategic placement of these functional groups imparts significant synthetic utility. The methylthio group at the 2-position is an excellent leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse functionalities, a critical feature in the generation of compound libraries for high-throughput screening. The cyano group and the

methyl group can also be modified or can participate in influencing the electronic properties and binding interactions of derivative compounds.

Physicochemical Properties Summary

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ N ₃ S	[2][3]
Molecular Weight	165.22 g/mol	[2][3]
CAS Number	89079-62-9	[2]
Appearance	Typically a white to off-white solid	[4]
Storage Conditions	Sealed in a dry environment, 2-8°C	[3]
SMILES Code	<chem>N#CC1=CN=C(SC)N=C1C</chem>	[3]

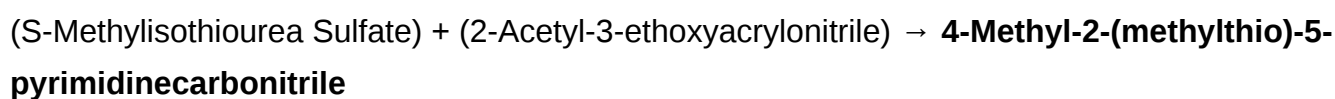
Synthesis of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile

The synthesis of functionalized pyrimidines is a cornerstone of heterocyclic chemistry. While numerous methods exist, a common and efficient approach for this specific molecule involves the condensation of S-methylisothiurea with a suitable three-carbon building block that incorporates the C4-methyl and C5-nitrile functionalities.

Reaction Scheme

A prevalent strategy is the reaction between an S-alkylisothiurea salt and an activated β-ketoester or an equivalent thereof.[5] This one-pot procedure is advantageous as it avoids the isolation of intermediate thiol products, which can be prone to oxidation or overalkylation.[5]

The overall transformation can be depicted as follows:



Causality Behind Experimental Choices

- **Starting Materials:** S-methylisothiurea is used instead of thiourea to directly install the methylthio group, simplifying the process and avoiding a separate alkylation step which can have side-reactions.^{[6][7]} The β -keto nitrile derivative (2-acetyl-3-ethoxyacrylonitrile or similar) is chosen for its dual reactivity: the ketone provides the carbon for the C4-methyl and C4 positions, while the activated double bond and nitrile group form the rest of the pyrimidine ring.
- **Base/Acid Catalysis:** The reaction typically proceeds under basic conditions (e.g., potassium carbonate, sodium ethoxide) to deprotonate the isothiurea and facilitate the initial nucleophilic attack.^[8] Subsequent dehydration and aromatization to form the stable pyrimidine ring are often promoted by acidic workup or heating.^[5]
- **Solvent:** Ethanol or Dimethylformamide (DMF) are common solvents. Ethanol is a good choice as it readily dissolves the reactants and the base, while DMF can be used for less reactive substrates requiring higher temperatures.^{[1][8]}

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established methods for analogous pyrimidine-5-carbonitriles.^{[4][5][8]}

Materials:

- S-Methylisothiurea sulfate (1.0 eq)
- (E/Z)-2-cyano-3-ethoxybut-2-enenitrile (or a similar activated precursor) (1.0 eq)
- Potassium Carbonate (K_2CO_3) (2.2 eq)
- Ethanol (EtOH)
- Water (H_2O)
- Hydrochloric Acid (HCl) for neutralization

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-methylisothiurea sulfate (1.0 eq) and (E/Z)-2-cyano-3-ethoxybut-2-enenitrile (1.0 eq) to ethanol (approx. 0.2 M concentration).
- In a separate beaker, dissolve potassium carbonate (2.2 eq) in a minimal amount of water and add this aqueous solution to the reaction mixture.
- Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Dissolve the remaining crude mixture in water and carefully neutralize the solution to pH 7-8 with 6N HCl.
- A solid precipitate should form upon neutralization. Collect the solid product by vacuum filtration.
- Wash the filter cake with a small amount of cold water to remove inorganic salts.
- Dry the product in a vacuum oven to yield **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile**. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Synthetic Workflow Visualization



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Caption: Experimental workflow for the synthesis of **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile**.

Applications in Drug Development

Pyrimidine-5-carbonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[\[1\]](#)[\[9\]](#)[\[10\]](#)

A Versatile Chemical Scaffold

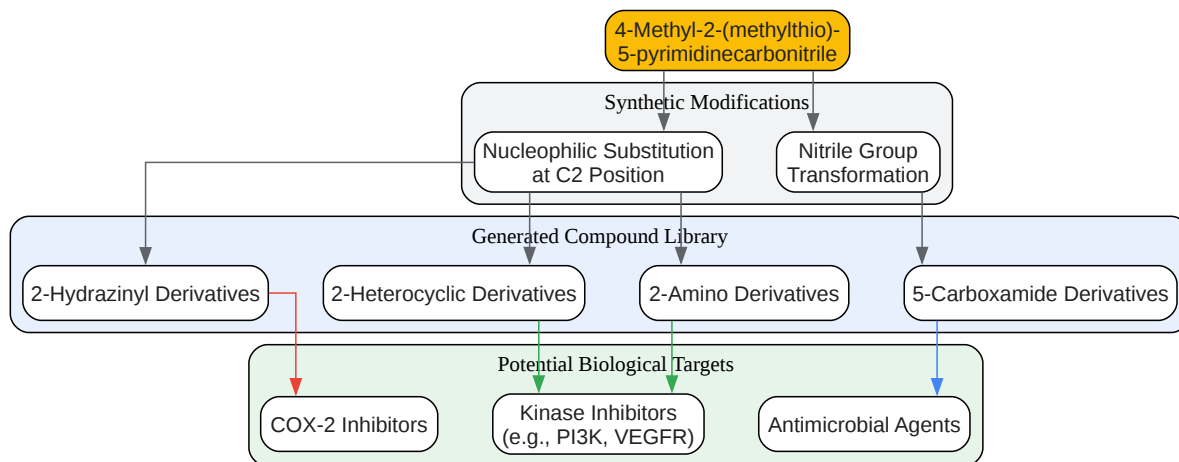
The primary value of **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile** in drug development lies in its role as a versatile intermediate. The methylthio group at the C2 position is particularly important; it acts as a stable and reliable leaving group that can be substituted by a vast array of nucleophiles. This allows for the systematic synthesis of large libraries of 2-substituted pyrimidine derivatives.

Common modifications include:

- **Reaction with Amines:** Displacement of the methylthio group with primary or secondary amines (including anilines and heterocyclic amines) to generate 2-aminopyrimidine derivatives. These derivatives are frequently explored as kinase inhibitors, with the amine functionality often forming a key hydrogen bond in the hinge region of the enzyme's active site.[\[11\]](#)
- **Reaction with Hydrazine:** Treatment with hydrazine hydrate yields a 2-hydrazinyl intermediate, which can be further derivatized to form pyrazoles, triazoles, or Schiff bases, dramatically increasing molecular complexity and diversity.[\[1\]](#)[\[7\]](#)
- **Oxidation and Substitution:** The sulfide can be oxidized to a sulfone, further activating the C2 position for displacement by weaker nucleophiles.[\[12\]](#)

This synthetic flexibility makes the title compound an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Role as a Precursor for Bioactive Molecules



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Caption: Role of **4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile** as a scaffold for generating diverse chemical libraries.

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